

Application Notes and Protocols for DS-9300 Compound

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

DS-9300 is a highly potent, selective, and orally bioavailable small molecule inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP).[1][2][3][4] These enzymes play a critical role in the regulation of gene expression through the acetylation of histone and non-histone proteins. Dysregulation of p300/CBP activity is implicated in various diseases, including cancer. In prostate cancer, p300/CBP are key coactivators of the androgen receptor (AR), a critical driver of tumor growth.[5] **DS-9300** has demonstrated significant antitumor activity in preclinical models of prostate cancer by inhibiting histone acetylation and suppressing the AR signaling pathway.[1][2]

These application notes provide detailed protocols for the proper storage, handling, and experimental use of **DS-9300** in a research setting.

Compound Information



Property	Data
Chemical Name	(2R,4R)-1-((1r,4r)-4-(4-methoxyphenyl)-4-methylcyclohexane-1-carbonyl)-4-fluoro-N-(1H-pyrazolo[3,4-b]pyridin-3-yl)pyrrolidine-2-carboxamide
Molecular Formula	C28H32FN5O4
Molecular Weight	521.59 g/mol
CAS Number	2259641-46-6
Mechanism of Action	Selective inhibitor of p300/CBP histone acetyltransferases (HATs)

Proper Storage and Handling Storage Conditions

To ensure the stability and activity of **DS-9300**, it is imperative to adhere to the following storage guidelines:

Form	Storage Temperature	Duration
Solid Powder	-20°C	12 months
4°C	6 months	
In Solvent	-80°C	6 months
-20°C	1 month	

Note: For long-term storage, it is recommended to store **DS-9300** as a solid powder at -20°C. Once in solution, aliquot to minimize freeze-thaw cycles.

Handling Precautions

DS-9300 is a potent bioactive compound and should be handled with care. The following precautions are recommended:



- Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemicalresistant gloves.
- Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
- Avoid Contact: Avoid direct contact with skin, eyes, and clothing. In case of contact, wash the
 affected area immediately with copious amounts of water.
- Avoid Inhalation: Avoid breathing dust or aerosolized solutions.
- · Ingestion: Do not ingest.

Preparation of Stock Solutions

For in vitro experiments, **DS-9300** can be dissolved in dimethyl sulfoxide (DMSO).

Protocol for 10 mM Stock Solution:

- Equilibrate the vial of DS-9300 solid to room temperature before opening.
- Add the appropriate volume of DMSO to the vial to achieve a 10 mM concentration. For example, to a 1 mg vial of DS-9300 (MW: 521.59 g/mol), add 191.7 μL of DMSO.
- Vortex briefly to fully dissolve the compound.
- Aliquot the stock solution into smaller volumes in sterile, light-protected tubes and store at -80°C.

Quantitative Data

The following tables summarize the in vitro and in vivo activity of **DS-9300**.

In Vitro Activity



Parameter	Value (nM)	Description
IC50 for p300 (EP300)	28	Concentration for 50% inhibition of p300 HAT activity in a biochemical assay.[1][4]
IC ₅₀ for CBP	22	Concentration for 50% inhibition of CBP HAT activity in a biochemical assay.[1]
Cellular IC50 for H3K27ac	54	Concentration for 50% inhibition of histone H3 lysine 27 acetylation in cells.[4]
Gl₅₀ in VCaP cells	0.6	Concentration for 50% growth inhibition of VCaP prostate cancer cells.[1]
Gl₅o in 22Rv1 cells	6.5	Concentration for 50% growth inhibition of 22Rv1 prostate cancer cells.[1]
Gl₅o in LNCaP cells	3.4	Concentration for 50% growth inhibition of LNCaP prostate cancer cells.[1]
Gl₅₀ in PC3 cells	287	Concentration for 50% growth inhibition of PC3 prostate cancer cells.[1]

In Vivo Activity

Animal Model	Dosage and Administration	Outcome
Castrated VCaP Xenograft	0.3, 1, or 3 mg/kg, once daily, oral	Dose-dependent anti-tumor activity with no significant body weight loss.[1][2]

Experimental Protocols



In Vitro Histone Acetyltransferase (HAT) Activity Assay

This protocol is a general guideline for determining the inhibitory activity of **DS-9300** on p300/CBP.

Materials:

- · Recombinant p300 or CBP enzyme
- · Histone H3 peptide substrate
- Acetyl-CoA
- DS-9300
- HAT assay buffer
- Detection reagent (e.g., colorimetric or fluorometric)
- 96-well microplate

Protocol:

- Prepare a serial dilution of DS-9300 in DMSO, then dilute further in HAT assay buffer to the desired final concentrations.
- In a 96-well plate, add the HAT assay buffer, recombinant p300/CBP enzyme, and the histone H3 peptide substrate.
- Add the diluted DS-9300 or vehicle control (DMSO) to the appropriate wells.
- Pre-incubate the plate at 30°C for 15 minutes.
- Initiate the reaction by adding Acetyl-CoA to all wells.
- Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
- Stop the reaction and add the detection reagent according to the manufacturer's instructions.



- Measure the signal (absorbance or fluorescence) using a microplate reader.
- Calculate the percent inhibition for each concentration of DS-9300 and determine the IC₅₀ value.

Cell Viability Assay (MTT or WST-8)

This protocol outlines the steps to assess the effect of **DS-9300** on the viability of prostate cancer cells.

Materials:

- Prostate cancer cell lines (e.g., VCaP, LNCaP, 22Rv1)
- Complete cell culture medium
- DS-9300
- MTT or WST-8 reagent
- Solubilization solution (for MTT assay)
- 96-well cell culture plate

Protocol:

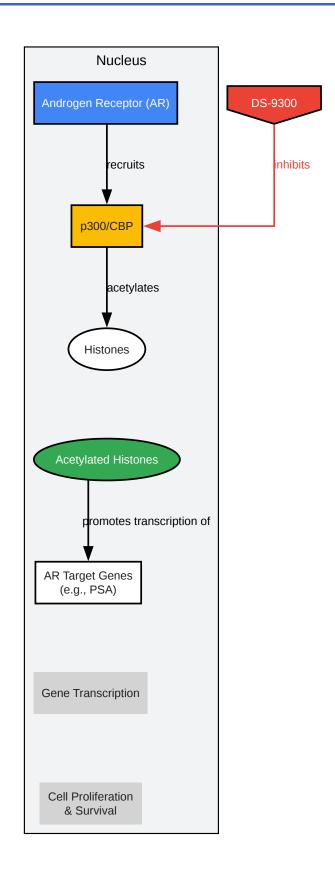
- Seed prostate cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
- Prepare a serial dilution of DS-9300 in the complete cell culture medium.
- Remove the old medium from the wells and add the medium containing different concentrations of DS-9300 or vehicle control.
- Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
- For MTT Assay:



- Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
- Add solubilization solution to each well and incubate until the formazan crystals are fully dissolved.
- For WST-8 Assay:
 - Add WST-8 reagent to each well and incubate for 1-4 hours at 37°C.
- Measure the absorbance at the appropriate wavelength using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ value.

Signaling Pathway and Experimental Workflow Diagrams

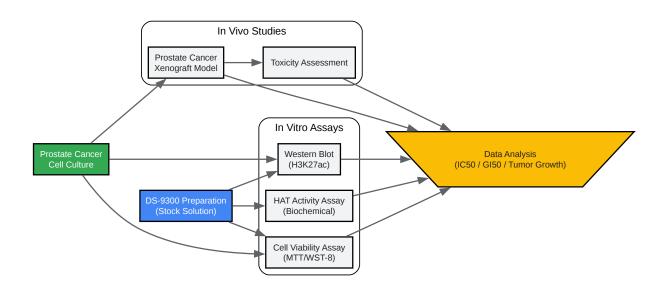




Click to download full resolution via product page

Caption: **DS-9300** inhibits p300/CBP HAT activity, preventing AR-mediated gene transcription.





Click to download full resolution via product page

Caption: A typical experimental workflow for evaluating the efficacy of **DS-9300**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. DS-9300 targets epigenetic enzymes for prostate cancer | BioWorld [bioworld.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of DS-9300: A Highly Potent, Selective, and Once-Daily Oral EP300/CBP Histone Acetyltransferase Inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DS-9300 | EP300/CBP inhibitor | Probechem Biochemicals [probechem.com]



- 5. Inhibition of the acetyltransferases p300 and CBP reveals a targetable function for p300 in the survival and invasion pathways of prostate cancer cell lines PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for DS-9300 Compound]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15583292#proper-storage-and-handling-of-ds-9300-compound]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com